1-(3-Butyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one
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Overview
Description
1-(3-Butyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a butyl group, a methyl group, and a vinyl group attached to the pyrazole ring, along with a methylpropanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Butyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions. The reaction typically proceeds as follows:
Step 1: Preparation of hydrazine derivative.
Step 2: Cyclization with 1,3-diketone to form the pyrazole ring.
Step 3: Functionalization of the pyrazole ring with butyl, methyl, and vinyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Butyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: Could be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Butyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Butyl-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-one: Lacks the vinyl group.
1-(3-Butyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one: Lacks the methyl group on the pyrazole ring.
1-(3-Butyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-propanone: Lacks the methyl group on the propanone moiety.
Uniqueness
The presence of the butyl, methyl, and vinyl groups in 1-(3-Butyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one imparts unique chemical and physical properties, making it distinct from other similar compounds. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-(3-butyl-5-ethenyl-1-methylpyrazol-4-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C14H22N2O/c1-6-8-9-11-13(14(17)10(3)4)12(7-2)16(5)15-11/h7,10H,2,6,8-9H2,1,3-5H3 |
InChI Key |
PNSAOGKCOWWROX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN(C(=C1C(=O)C(C)C)C=C)C |
Origin of Product |
United States |
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